molecular formula C17H19NO2 B270704 N-[4-(benzyloxy)phenyl]butanamide

N-[4-(benzyloxy)phenyl]butanamide

Cat. No.: B270704
M. Wt: 269.34 g/mol
InChI Key: AUBIJFGJVLCQIU-UHFFFAOYSA-N
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Description

X-ray Crystallographic Studies

X-ray diffraction studies of structurally analogous compounds, such as 4-amino-N-[4-(benzyloxy)phenyl]butanamide (PDB ID: 3CHR), reveal critical insights into molecular geometry. The crystal lattice parameters for related derivatives include:

Parameter Value
Space group P 21 21 2
Unit cell dimensions a = 67.346 Å, b = 133.21 Å, c = 83.1 Å
Bond angles (C–N–C) 120.5° ± 0.3°
Torsional angles 178.2° (amide C–N bond)

The benzyloxy group adopts a nearly perpendicular orientation relative to the phenyl ring (dihedral angle: 85.7°), minimizing steric hindrance. Hydrogen bonding between the amide NH and carbonyl oxygen stabilizes the planar configuration of the butanamide chain.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H and ¹³C NMR data for this compound derivatives (e.g., 4-amino variant) highlight key features:

¹H NMR (400 MHz, CDCl₃)

Signal (δ, ppm) Assignment
0.89 (t, J = 7.3 Hz) Terminal CH₃ of butanamide
1.76–1.88 (m) CH₂ adjacent to carbonyl
3.25 (t, J = 7.8 Hz) CH₂ linked to NH
4.34 (dd, J = 5.9, 15.1 Hz) Benzyloxy OCH₂ protons
7.14–7.37 (m) Aromatic protons

¹³C NMR (100 MHz, CDCl₃)

Signal (δ, ppm) Assignment
173.6 Carbonyl (C=O)
156.5 Benzyloxy oxygen-linked C
127.2–138.4 Aromatic carbons

The absence of splitting in the amide NH signal (δ 5.74 ppm) suggests restricted rotation due to conjugation with the aryl ring.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of this compound derivatives reveals characteristic fragmentation:

  • Molecular ion peak : m/z 269.34 [M+H]⁺ (calculated for C₁₇H₁₉NO₂).
  • Major fragments :
    • m/z 198.12 [M–C₅H₁₁O]⁺ (loss of butanamide side chain).
    • m/z 91.05 [C₇H₇]⁺ (tropylium ion from benzyl group).

The base peak at m/z 91.05 confirms the stability of the benzyl fragment, a hallmark of aryl ethers.

Comparative Analysis with Structural Analogues

Compound Key Structural Difference Impact on Properties
N-Benzylbutyramide (CID 221807) Absence of benzyloxy group Lower logP (2.1 vs. 3.4), reduced aromatic interactions
4-Phenylbutyramide (CID 263363) Phenyl vs. benzyloxy substitution Higher melting point (mp 145°C vs. 112°C)
N-[2-(Benzyloxy)phenyl]butanamide Ortho-substituted benzyloxy Altered NMR shifts (δ 7.04 ppm for NH)

The para-substituted benzyloxy group in this compound enhances π-π stacking interactions in crystalline phases compared to ortho analogues. Additionally, the electron-donating benzyloxy group increases the electron density on the phenyl ring, stabilizing the amide resonance structure.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(4-phenylmethoxyphenyl)butanamide

InChI

InChI=1S/C17H19NO2/c1-2-6-17(19)18-15-9-11-16(12-10-15)20-13-14-7-4-3-5-8-14/h3-5,7-12H,2,6,13H2,1H3,(H,18,19)

InChI Key

AUBIJFGJVLCQIU-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues, highlighting differences in substituents, molecular properties, and biological relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Modifications Biological Relevance/Application References
N-[4-(Benzyloxy)phenyl]butanamide C₁₇H₂₀N₂O₂ 284.35 1038819-42-9 Benzyloxy phenyl, 4-aminobutanamide Leukotriene A-4 hydrolase inhibitor (experimental)
4-Methoxybutyrylfentanyl C₂₂H₂₈N₂O₂ 376.47 Not specified 4-Methoxyphenyl, piperidinyl, phenylethyl Opioid receptor agonist (DEA-controlled)
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)-butanamide C₁₈H₁₇Cl₂NO₃ 366.24 348163-50-8 Dichlorophenoxy, acetylphenyl Research chemical (catalog no. TS113251)
4-(4-Ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide C₂₂H₂₈N₂O₃ 368.47 453584-34-4 Ethylphenoxy, morpholine Kinase inhibitor candidate (MLS000708797)
N-{4-[(Mesitylamino)sulfonyl]phenyl}butanamide C₁₉H₂₄N₂O₃S 360.47 432000-61-8 Mesitylamino sulfonyl Sulfonamide-based research compound
4-Amino-N-(4-methoxyphenyl)benzenesulfonamide C₁₃H₁₄N₂O₃S 278.33 Not specified Methoxyphenyl, sulfonamide Crystal structure studied for bioactivity

Key Differences and Implications

Substituent Effects
  • Benzyloxy vs.
  • Aromatic vs. Heterocyclic Modifications: Compounds like 4-(4-ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide incorporate morpholine, a heterocycle that may enhance hydrogen bonding with biological targets, contrasting with the benzyloxy group’s steric bulk .
  • Sulfonamide vs. Amide: The sulfonamide group in N-{4-[(mesitylamino)sulfonyl]phenyl}butanamide increases acidity and hydrogen-bonding capacity, which could alter pharmacokinetics compared to the parent amide .

Preparation Methods

Benzylation Step

The synthesis begins with the protection of 4-aminophenol’s hydroxyl group via benzylation. Benzyl bromide is commonly used in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

  • Reaction Conditions :

    • Solvent: Acetone or dimethylformamide (DMF)

    • Temperature: 80–90°C

    • Time: 2–6 hours

    • Yield: 59–85%.

The product, 4-(benzyloxy)aniline, is isolated via extraction with ethyl acetate and recrystallization from hexanes/ethyl acetate.

Amidation with Butanoyl Chloride

The amine group of 4-(benzyloxy)aniline is then acylated using butanoyl chloride under Schotten-Baumann conditions:

  • Reaction Conditions :

    • Base: Aqueous NaOH (10–20%)

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

    • Temperature: 0–25°C

    • Time: 1–3 hours

    • Yield: 70–90%.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of butanoyl chloride, followed by deprotonation to form the amide bond.

Reductive Amination of 4-(Benzyloxy)benzaldehyde

Aldehyde Intermediate Preparation

4-(Benzyloxy)benzaldehyde is synthesized through oxidation of 4-(benzyloxy)benzyl alcohol using manganese dioxide (MnO₂) in heptanes at 20–25°C.

Reductive Amination with Butyramide

The aldehyde undergoes reductive amination with butyramide in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃):

  • Reaction Conditions :

    • Solvent: Methanol or ethanol

    • Temperature: 25–50°C

    • Time: 12–24 hours

    • Yield: 60–75%.

Key Advantage : This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Suzuki Coupling for Aromatic Ring Functionalization

Boronic Acid Synthesis

A boronic acid derivative (e.g., 4-(benzyloxy)phenylboronic acid) is prepared via Miyaura borylation of 4-bromo-N-(benzyloxy)phenylbutanamide using bis(pinacolato)diboron and a palladium catalyst.

Cross-Coupling Reaction

The boronic acid is coupled with a butanamide-containing aryl halide via Suzuki-Miyaura coupling:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : K₂CO₃ or Cs₂CO₃

  • Solvent : Toluene/water (3:1)

  • Temperature : 90–110°C

  • Yield : 50–65%.

Limitation : Requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Solid-Phase Synthesis for High-Throughput Production

Resin Functionalization

A Wang resin is functionalized with 4-(benzyloxy)aniline using a linker such as hydroxymethylphenoxyacetic acid (HMPA).

On-Resin Amidation

Butanoic acid is activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and coupled to the resin-bound amine:

  • Solvent : DMF

  • Coupling Agent : HBTU/DIEA (N,N-diisopropylethylamine)

  • Temperature : 25°C

  • Time : 2 hours

  • Yield : 85–95% after cleavage.

Advantage : Enables rapid parallel synthesis and simplifies purification.

Catalytic Hydrogenation of Nitro Precursors

Nitro Compound Synthesis

4-Nitro-N-[4-(benzyloxy)phenyl]butanamide is prepared via amidation of 4-(benzyloxy)nitrobenzene with butanoyl chloride.

Hydrogenation to Amine

The nitro group is reduced using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst:

  • Solvent : Methanol or ethanol

  • Pressure : 2–20 bar

  • Temperature : 25–50°C

  • Yield : 80–90%.

Caution : Over-hydrogenation may lead to debenzylation; reaction monitoring via TLC is critical.

Comparative Analysis of Methods

Method Yield Range Key Advantages Limitations
Benzylation/Amidation70–90%High scalability, minimal side reactionsRequires toxic benzyl bromide
Reductive Amination60–75%Mild conditions, no acidic reagentsLonger reaction times
Suzuki Coupling50–65%Versatile for diverse analoguesOxygen-sensitive, costly catalysts
Solid-Phase Synthesis85–95%High-throughput, easy purificationSpecialized equipment required
Catalytic Hydrogenation80–90%High efficiency, clean reactionsRisk of over-reduction

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